molecular formula C16H23NO2 B4852601 N-(3-butoxypropyl)-3-phenylacrylamide

N-(3-butoxypropyl)-3-phenylacrylamide

Cat. No. B4852601
M. Wt: 261.36 g/mol
InChI Key: JXTJZCVMJLNACA-ZHACJKMWSA-N
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Description

N-(3-butoxypropyl)-3-phenylacrylamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPA is a white crystalline powder that is soluble in water and organic solvents. It is a member of the acrylamide family, which is known for its wide range of applications in various fields such as polymer chemistry, pharmaceuticals, and biotechnology.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-3-phenylacrylamide is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in their structure and function. N-(3-butoxypropyl)-3-phenylacrylamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(3-butoxypropyl)-3-phenylacrylamide can induce oxidative stress and DNA damage in cells, as well as alter the expression of genes involved in cell cycle regulation and apoptosis. In vivo studies have shown that exposure to N-(3-butoxypropyl)-3-phenylacrylamide can affect reproductive and developmental outcomes in animals, as well as alter metabolic and immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-butoxypropyl)-3-phenylacrylamide in lab experiments is its versatility and ability to form stable micelles in water, which can be used for drug delivery and other applications. However, N-(3-butoxypropyl)-3-phenylacrylamide also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.

Future Directions

There are several future directions for research on N-(3-butoxypropyl)-3-phenylacrylamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in drug delivery and other fields.
2. Development of safer and more efficient synthesis methods for N-(3-butoxypropyl)-3-phenylacrylamide and its derivatives.
3. Exploration of the potential environmental and health impacts of N-(3-butoxypropyl)-3-phenylacrylamide and other acrylamides, and the development of safer alternatives.
4. Investigation of the potential interactions between N-(3-butoxypropyl)-3-phenylacrylamide and other chemicals, and their combined effects on human health and the environment.
Conclusion
In conclusion, N-(3-butoxypropyl)-3-phenylacrylamide is a chemical compound that has significant potential for scientific research and applications in various fields. Its unique properties and versatility make it a valuable tool for drug delivery, polymer chemistry, and other applications. However, its potential toxicity and hazardous nature must be carefully considered in any research or industrial application. Further research is needed to fully understand the mechanism of action and potential applications of N-(3-butoxypropyl)-3-phenylacrylamide, as well as its potential environmental and health impacts.

Scientific Research Applications

N-(3-butoxypropyl)-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In polymer chemistry, N-(3-butoxypropyl)-3-phenylacrylamide has been used as a monomer for the synthesis of copolymers with other acrylamides, which exhibit unique properties such as high water solubility and biocompatibility. In pharmaceuticals, N-(3-butoxypropyl)-3-phenylacrylamide has been investigated as a potential drug delivery system due to its ability to form micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.

properties

IUPAC Name

(E)-N-(3-butoxypropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-3-13-19-14-7-12-17-16(18)11-10-15-8-5-4-6-9-15/h4-6,8-11H,2-3,7,12-14H2,1H3,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTJZCVMJLNACA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCCNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-butoxypropyl)-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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